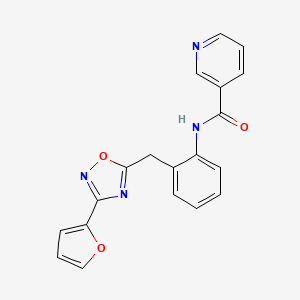

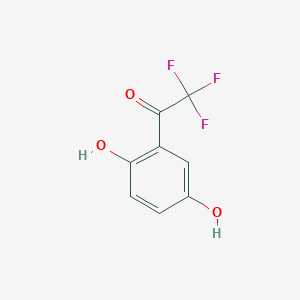

![molecular formula C10H10Cl2N2S B2878534 5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride CAS No. 2567503-23-3](/img/structure/B2878534.png)

5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

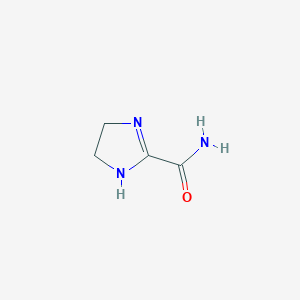

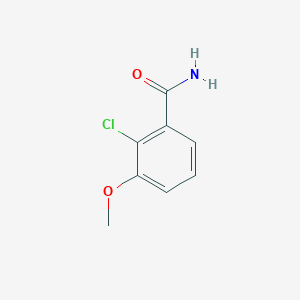

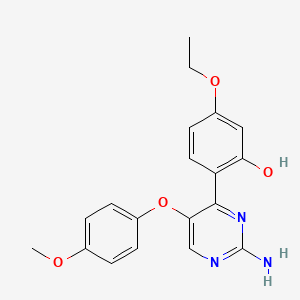

The compound “5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride” is a thiazole derivative. Thiazoles are a type of heterocyclic compound that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many potent biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. This involves the reaction of an α-haloketone, an amine, and a thiol .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The compound also contains a phenyl ring, which is a common structural motif in organic chemistry .Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . The presence of the phenyl ring also opens up possibilities for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The exact physical and chemical properties of this specific compound would depend on the specific substituents and their positions .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of thiazole and thiadiazole derivatives, providing insight into their chemical properties and potential uses. For example, the synthesis of formazans from Mannich base derivatives as antimicrobial agents showcases the versatility of thiadiazole compounds in creating substances with antimicrobial properties (Sah et al., 2014). Additionally, studies on the crystal and molecular structure of thiadiazole derivatives using various spectroscopic techniques and density functional theory (DFT) calculations have contributed to a deeper understanding of their structural characteristics (Kerru et al., 2019).

Antimicrobial and Antiviral Activities

Several studies have focused on the antimicrobial and antiviral activities of thiadiazole derivatives. The synthesis of new thiadiazole sulfonamides demonstrated their potential antiviral activity against tobacco mosaic virus, highlighting the pharmaceutical applications of these compounds (Chen et al., 2010). This suggests a promising avenue for the development of new antiviral agents based on thiadiazole chemistry.

Insecticidal Activity

Research into the insecticidal activity of thiadiazole derivatives has shown promising results. The synthesis of new thiadiazole and thiadiazolo[3,2-a]pyrimidine derivatives for their application as insecticides against the cotton leafworm provides an example of how these compounds can be used in agricultural pest control (Ismail et al., 2021).

Mecanismo De Acción

While the specific mechanism of action for this compound is not known, thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Direcciones Futuras

Propiedades

IUPAC Name |

5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S.ClH/c11-8-3-1-2-7(4-8)5-9-6-13-10(12)14-9;/h1-4,6H,5H2,(H2,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCKNZQFENYFHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2878456.png)

![5-(Hydroxymethyl)-2-methyl-4-({[(4-methylphenyl)methyl]amino}methyl)pyridin-3-ol](/img/structure/B2878459.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2878463.png)

![2-Bromo-5-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide](/img/structure/B2878470.png)

![1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2878471.png)